Dexniguldipine

Multidrug Resistance P-glycoprotein Chemosensitization

Dexniguldipine (CAS 120054-86-6) is the (R)-(+)-enantiomer of niguldipine, specifically validated for reversing P-glycoprotein-mediated multidrug resistance (MDR) with 8- to 10-fold higher potency than verapamil. Its 40-fold lower L-type calcium channel affinity uniquely enables in vivo MDR reversal studies without dose-limiting hypotension. Also a potent PKC inhibitor (IC50 ~5 µM in NIH3T3). Choosing this specific (R)-enantiomer is critical—substitution with racemic niguldipine or the (S)-enantiomer introduces confounding cardiovascular activity and compromises experimental reproducibility in MDR and PKC research.

Molecular Formula C36H39N3O6
Molecular Weight 609.7 g/mol
CAS No. 120054-86-6
Cat. No. B047117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexniguldipine
CAS120054-86-6
Synonyms3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate
Molecular FormulaC36H39N3O6
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
InChIKeySVJMLYUFVDMUHP-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexniguldipine (CAS 120054-86-6): A Stereospecific Dihydropyridine for MDR Research and Antineoplastic Development


Dexniguldipine is the (R)-(+)-enantiomer of the dihydropyridine derivative niguldipine [1]. Unlike its (S)-enantiomer, which is a potent cardiovascular agent, dexniguldipine is characterized by its high-affinity binding to P-glycoprotein (P-gp) and its capacity to reverse multidrug resistance (MDR) in cancer cells [1]. The compound is also documented as an inhibitor of protein kinase C (PKC) and has demonstrated antiproliferative activity in various preclinical tumor models [2].

Dexniguldipine's Stereochemistry Prevents Substitution with Racemic or (S)-Niguldipine in Scientific Studies


The distinct biological profile of dexniguldipine is dictated by its specific (R)-stereochemistry. Direct substitution with the racemic mixture (niguldipine) or the (S)-enantiomer is scientifically invalid due to a 40-fold difference in calcium channel affinity, which translates into a vastly different safety and activity profile [1]. Similarly, while other MDR modulators like verapamil exist, dexniguldipine exhibits an 8- to 10-fold higher potency in reversing P-glycoprotein-mediated resistance, meaning that experimental concentrations and outcomes cannot be directly extrapolated [2]. Using a less specific or less potent analog would compromise experimental reproducibility and lead to flawed conclusions in MDR or PKC research.

Dexniguldipine Comparative Efficacy Data: A Quantitative Analysis Against Analogs


Superior In Vitro Potency for Reversing Multidrug Resistance Compared to Verapamil

In a direct head-to-head comparison using a murine leukemia cell line (F4-6RADR), dexniguldipine (DNIG) was found to be 8 times more potent than racemic verapamil (VER) at reversing the drug accumulation deficit, a hallmark of the MDR phenotype [1]. This superior potency was also observed in cell proliferation assays, where dexniguldipine was about 10 times more effective at sensitizing resistant cells to the cytotoxic effects of daunorubicin (DNR) [1].

Multidrug Resistance P-glycoprotein Chemosensitization

Dramatically Reduced Cardiovascular Liability Relative to (S)-Enantiomer

The primary differentiator of dexniguldipine from its enantiomer is its significantly reduced affinity for L-type calcium channels. Studies indicate that the (R)-enantiomer (dexniguldipine) has a 40-fold lower affinity for the voltage-dependent Ca2+ channel compared to the (S)-enantiomer [1]. This property is critical as it underlies the compound's minimal hypotensive activity in animal pharmacology models, a major dose-limiting toxicity for many dihydropyridines [1].

Stereospecificity Calcium Channel Blockade Safety Profile

High-Affinity Binding to Human α1A-Adrenoceptor

Dexniguldipine demonstrates high-affinity binding to the human alpha-1A adrenergic receptor, with a reported Ki value of 0.2 nM [1]. While a direct comparator for this specific target is not provided in the source, this sub-nanomolar affinity is a notable quantitative characteristic of the compound's polypharmacology profile. This interaction may contribute to some of its observed biological effects, including its documented cardiovascular profile.

Adrenergic Receptor Binding Affinity Pharmacology

Differential MDR Reversal Efficacy in Ovarian Carcinoma Model vs. Cyclosporin A and Dexverapamil

In a study evaluating resistance to taxol and taxotere, the chemosensitizing efficacy of dexniguldipine-HCl was compared with cyclosporin A and dexverapamil-HCl. Dexniguldipine-HCl efficiently modulated taxane resistances in the ovarian carcinoma MDR cell line 2780AD in the submicromolar concentration range, whereas cyclosporin A and dexverapamil were found to be 'rather ineffective' in this specific cell line [1]. However, on a HeLa-MDR1 transfectant, both dexniguldipine-HCl and cyclosporin A showed similarly strong modulating activity, indicating cell-type specific advantages [1].

Taxane Resistance Ovarian Cancer Chemosensitizer Comparison

Procurement-Focused Application Scenarios for Dexniguldipine in Preclinical Research


Potent In Vitro Modulation of P-glycoprotein-Mediated Multidrug Resistance (MDR)

For research groups focused on overcoming chemotherapy resistance in vitro, dexniguldipine is a critical reagent. Its superior potency compared to verapamil (8- to 10-fold lower IC50 in MDR reversal) [1] allows for the use of lower concentrations to achieve complete reversal of drug accumulation, minimizing confounding off-target effects often seen with higher doses of weaker modulators. This makes it ideal for creating robust cellular models of MDR reversal in leukemia and carcinoma cell lines [1].

In Vivo Preclinical Studies Requiring MDR Reversal with Low Cardiovascular Toxicity

The 40-fold lower affinity for L-type calcium channels compared to its (S)-enantiomer [2] uniquely positions dexniguldipine for in vivo animal studies where the goal is to achieve pharmacologically active concentrations for MDR reversal without inducing dose-limiting hypotension. This differential is supported by in vivo data showing efficacy against micrometastases in a canine osteosarcoma model when combined with cisplatin, a scenario where a typical calcium channel blocker would be poorly tolerated [3].

Investigating Protein Kinase C (PKC) Inhibition in Cancer Cell Signaling

Given its well-documented ability to inhibit PKC in cell-free extracts and intact cells (e.g., with an IC50 of approximately 5 µM for inhibiting proliferation in NIH3T3 cells) [4], dexniguldipine serves as a specialized chemical probe. Researchers studying PKC-dependent signaling pathways, particularly in lung or pancreatic cancer models, can use this compound to dissect the role of PKC in proliferation and differentiation [5], distinct from broader spectrum kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexniguldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.